(r)-1-(((9h-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
Overview
Description
(r)-1-(((9h-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid is a useful research compound. Its molecular formula is C25H28N2O6 and its molecular weight is 452.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Material Development
This compound is integral to the synthesis of novel piperazine derivatives, which are evaluated for their potential as inhibitors or activators in biochemical pathways. For instance, the synthesis of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors involves the optimization of substituents, leading to compounds with significant inhibitory activities in enzyme and cell-based assays, as well as in vivo efficacy in reducing hepatic de novo fatty acid synthesis in rats (Chonan et al., 2011).
Crystal Engineering and Thermochemistry
The compound's derivatives have been explored in crystal engineering, contributing to the understanding of crystal packing, supramolecular organization, and thermochemical properties. Research in this area involves synthesizing piperazine derivatives with varying alkyl chain lengths and studying their crystallization, molecular interactions, and thermal behavior. This work aids in the design of materials with desired physical properties for applications in solid-state chemistry and materials science (Wells et al., 2012).
Radiochemistry and Imaging Agents
In radiochemistry, derivatives of this compound are used to develop new mixed ligand fac-tricarbonyl complexes for potential applications in diagnostic imaging. The synthesis and characterization of these complexes involve exploring their chemical and physical properties, stability, and suitability for labeling bioactive molecules. Such research has implications for improving diagnostic tools and methodologies in medical imaging (Mundwiler et al., 2004).
Antibacterial and Anthelmintic Activity
Compounds synthesized using this chemical as a precursor have been evaluated for their antibacterial and anthelmintic activities. The characterization and biological evaluation involve determining the efficacy of these compounds against various bacterial strains and parasites, contributing to the search for new therapeutic agents (Sanjeevarayappa et al., 2015).
Luminescent Materials
Research into the synthesis and properties of (fluoren-9-ylidene)methanedithiolato complexes of gold showcases the application of this compound in developing luminescent materials. These studies focus on the synthesis, luminescence properties, and potential applications of these complexes in optoelectronic devices and sensors (Vicente et al., 2004).
properties
IUPAC Name |
(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O6/c1-25(2,3)33-23(30)26-12-13-27(21(14-26)22(28)29)24(31)32-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,28,29)/t21-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTDDEUDYKMSQN-OAQYLSRUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN([C@H](C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(r)-1-(((9h-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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